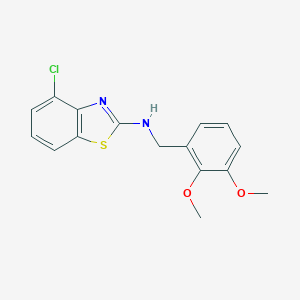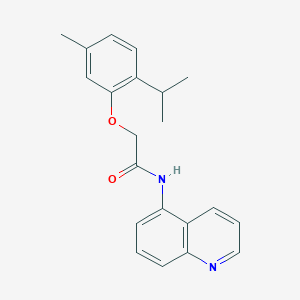![molecular formula C13H19N5 B315135 1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B315135.png)
1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound with the molecular formula C13H19N5. It is a member of the tetrazole family, which is known for its diverse applications in pharmaceuticals, agriculture, and material science. The compound’s structure features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to a butyl group and a 4-methylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound. This reaction is often carried out under acidic conditions and elevated temperatures to facilitate the formation of the tetrazole ring.
Attachment of the Butyl Group: The butyl group can be introduced through an alkylation reaction using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached via a reductive amination reaction, where the tetrazole compound is reacted with 4-methylbenzaldehyde in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products Formed
Oxidation: Oxides of the tetrazole ring.
Reduction: Amines or alcohols.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The butyl and 4-methylbenzyl groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine: Similar structure but with a benzimidazole ring instead of a tetrazole ring.
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring and different substituents.
Uniqueness
1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making it a versatile building block in synthetic chemistry. Additionally, the combination of butyl and 4-methylbenzyl groups enhances the compound’s lipophilicity and potential bioactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H19N5 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-butyl-N-[(4-methylphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H19N5/c1-3-4-9-18-13(15-16-17-18)14-10-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,14,15,17) |
InChI Key |
BBDKKQWZXOYWQU-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC=C(C=C2)C |
Canonical SMILES |
CCCCN1C(=NN=N1)NCC2=CC=C(C=C2)C |
solubility |
19.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


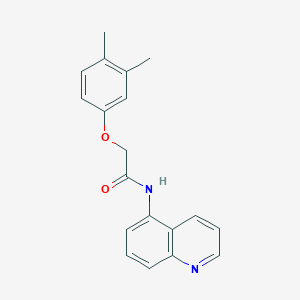
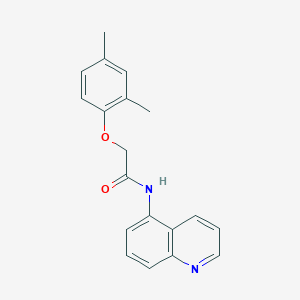
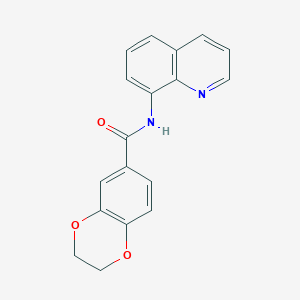
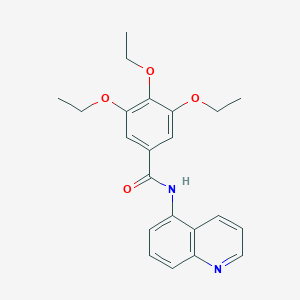
![{2-Bromo-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B315060.png)
![{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}(PYRIDIN-2-YLMETHYL)AMINE](/img/structure/B315061.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-(2-phenylethyl)amine](/img/structure/B315062.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B315066.png)
![N-(4-bromophenyl)-N-[4-(methylsulfanyl)benzyl]amine](/img/structure/B315068.png)
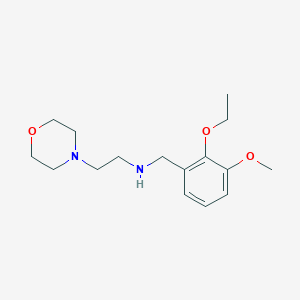
![3-chloro-4-methoxy-N-[4-(methylsulfanyl)benzyl]aniline](/img/structure/B315070.png)
![N-butyl-N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}amine](/img/structure/B315071.png)
